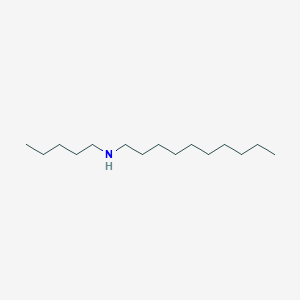

1-Decanamine, N-pentyl-

Description

Contextualization of Secondary Long-Chain Aliphatic Amines in Organic Chemistry Research

Secondary long-chain aliphatic amines, a specific subgroup of aliphatic amines, have garnered considerable interest in organic chemistry research. These compounds are characterized by a nitrogen atom bonded to two, often lengthy, alkyl chains. davuniversity.org Their preparation has been a subject of study for decades, with early research highlighting their importance as additives in lubricating oils. marquette.edu

Modern research continues to explore their diverse applications, which are largely dictated by their molecular structure. The presence of long, hydrophobic alkyl chains and a polar amine head group gives these molecules an amphiphilic nature. This dual characteristic makes them effective as surfactants, emulsifiers, and corrosion inhibitors. vulcanchem.comguidechem.com As corrosion inhibitors, they function by adsorbing onto a metal's surface to form a protective, hydrophobic layer that shields the metal from degradation in acidic environments. vulcanchem.comchemicalbook.com For instance, research has shown that di-n-decylamine can reduce zinc corrosion significantly. vulcanchem.com

Furthermore, these amines serve as valuable tools in materials science, acting as structure-directing agents in the synthesis of nanomaterials like mesoporous iron oxide or metal-organic frameworks (MOFs). vulcanchem.com The synthesis of these amines itself is an active area of research, with ongoing efforts to develop more efficient and selective transition-metal-catalyzed methods. acs.org

Rationale for Investigating 1-Decanamine, N-pentyl-

1-Decanamine, N-pentyl-, with the chemical formula C₁₅H₃₃N, is a secondary aliphatic amine that provides a specific model for scientific investigation. vulcanchem.com Its structure consists of a ten-carbon decanamine backbone and a five-carbon pentyl group attached to the nitrogen atom. vulcanchem.com This asymmetrical structure, featuring two distinct hydrophobic alkyl chains, makes it a compelling subject for research into the structure-property relationships of amphiphilic molecules.

The rationale for investigating this specific compound is rooted in the established and potential applications of analogous long-chain amines. Its significant lipophilicity, conferred by the two alkyl chains, influences its solubility and interfacial behavior, suggesting potential utility in several areas. vulcanchem.com Research into its unique properties could yield insights into:

Corrosion Inhibition: Like other long-chain amines, it is expected to form a protective film on metal surfaces. vulcanchem.com

Surfactant and Emulsifier Applications: Its amphiphilic structure makes it a candidate for use in applications such as asphalt (B605645) emulsions or in froth flotation for mineral processing. vulcanchem.com

Nanomaterial Synthesis: It could potentially be used as a template or structure-directing agent for creating ordered nanostructures. vulcanchem.com

The study of 1-Decanamine, N-pentyl- allows for a detailed examination of how the interplay between a decyl and a pentyl chain affects its performance in these applications compared to symmetrical or other asymmetrical secondary amines.

Table 1: Physicochemical Properties of 1-Decanamine, N-pentyl- and Related Compounds

| Property | 1-Decanamine, N-pentyl- (Estimated) | 1-Decanamine (Primary Amine) |

|---|---|---|

| Molecular Formula | C₁₅H₃₃N vulcanchem.com | C₁₀H₂₃N nist.gov |

| Molecular Weight | 227.43 g/mol vulcanchem.com | 157.30 g/mol nist.gov |

| Boiling Point | 260–280°C vulcanchem.com | ~217°C chemicalbook.com |

| Melting Point | < 0°C vulcanchem.com | 12–14°C chemicalbook.com |

| Flash Point | > 150°C vulcanchem.com | 85.6°C evitachem.com |

| Appearance | - | Clear colorless to yellow or brown liquid guidechem.com |

Data for 1-Decanamine, N-pentyl- is estimated based on extrapolation from homologous amines. vulcanchem.com

Scope and Significance of Current and Future Research on 1-Decanamine, N-pentyl-

The significance of investigating 1-Decanamine, N-pentyl- lies in its potential to contribute to the development of specialized chemicals with tailored properties. Current and future research is likely to focus on several key areas.

A primary focus will be the development of efficient and sustainable synthesis routes. While traditional methods for creating amines exist, modern organic synthesis is moving towards greener, more selective catalytic processes. rsc.orgacs.org Research could explore novel catalysts that can produce 1-Decanamine, N-pentyl- with high yield and purity, avoiding the formation of mixtures of primary, secondary, and tertiary amines. studymind.co.uk

Another significant avenue of research is the detailed characterization of its performance in the aforementioned applications. This includes quantitative studies of its effectiveness as a corrosion inhibitor on various metals and under different conditions, and its efficiency as an emulsifier for specific industrial formulations. In the realm of materials science, future work could involve using 1-Decanamine, N-pentyl- to direct the synthesis of novel metal-organic frameworks or mesoporous materials, and to study how its specific chain lengths influence the resulting material's structure and properties. vulcanchem.com

Furthermore, there is growing interest in the interaction of long-chain amines with biological systems and their environmental fate. canada.ca Future studies may investigate the bioaccumulation potential and biodegradability of asymmetrical secondary amines like 1-Decanamine, N-pentyl-, contributing to the design of environmentally safer chemical products. The complexation of such amines with lanthanide metals to study their magnetic and electronic properties also represents a novel research direction. academie-sciences.fr

Structure

3D Structure

Properties

CAS No. |

70655-48-0 |

|---|---|

Molecular Formula |

C15H33N |

Molecular Weight |

227.43 g/mol |

IUPAC Name |

N-pentyldecan-1-amine |

InChI |

InChI=1S/C15H33N/c1-3-5-7-8-9-10-11-13-15-16-14-12-6-4-2/h16H,3-15H2,1-2H3 |

InChI Key |

LVNSSMZMGKHMPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Decanamine, N Pentyl

Alkylation Strategies for N-Substituted Decanamines

Alkylation strategies are a primary pathway for the synthesis of N-substituted decanamines like 1-decanamine, N-pentyl-. These methods involve the formation of a new carbon-nitrogen bond by reacting a primary amine with an alkylating agent.

Reductive Amination Approaches for Secondary Amine Synthesis

Reductive amination is a highly effective and widely used method for synthesizing secondary amines, offering a reliable alternative to direct alkylation which can suffer from overalkylation. harvard.edu This process involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu For the synthesis of 1-decanamine, N-pentyl-, this can be achieved by reacting 1-decanamine with pentanal or by reacting pentylamine with decanal (B1670006).

The reaction is typically carried out in the presence of a reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction conditions for reductive amination can vary, but a plausible route involves elevated temperatures, typically between 80–120°C, and hydrogen pressures of 1–5 bar. vulcanchem.com

A general representation of the reductive amination process is as follows:

Step 1: Imine Formation: The primary amine (e.g., 1-decanamine) reacts with the aldehyde (e.g., pentanal) to form an unstable imine intermediate.

Step 2: Reduction: The imine is then reduced by a suitable reducing agent to form the final secondary amine product, 1-decanamine, N-pentyl-.

This method is versatile and can be used to introduce a wide variety of alkyl groups onto an amine. masterorganicchemistry.com

Direct Alkylation of Primary Decanamines with Pentyl Halides

Direct alkylation offers another route to synthesize 1-decanamine, N-pentyl-. This method involves the reaction of a primary amine, such as 1-decanamine, with a pentyl halide (e.g., pentyl iodide or pentyl bromide). evitachem.com The reaction is typically carried out in the presence of a base, like sodium hydride or potassium carbonate, to neutralize the hydrogen halide formed during the reaction. evitachem.com

However, a significant drawback of direct alkylation is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. harvard.edumasterorganicchemistry.com This occurs because the newly formed secondary amine can also react with the alkyl halide. Careful control of reaction conditions, such as the stoichiometry of the reactants, is necessary to maximize the yield of the desired secondary amine.

Catalytic Systems in N-Alkyl Decanamine Synthesis

Catalysis plays a pivotal role in the synthesis of N-alkyl decanamines, offering more efficient and selective reaction pathways. Both homogeneous and heterogeneous catalytic systems have been developed for these transformations. rsc.org

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, have been successfully employed in the synthesis of secondary amines. rsc.org For instance, ruthenium-based complexes have shown activity in the "splitting" of secondary amines to form primary amines, a process that proceeds via a 'Hydrogen Shuttling' concept involving dehydrogenation to an imine followed by nucleophilic attack and hydrogenation. rsc.org While this specific example focuses on the reverse reaction, the underlying principles of catalytic amine transformations are relevant. Homogeneous catalysts can offer high selectivity but can be challenging to separate from the reaction mixture. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and reusability. mdpi.comencyclopedia.pub In the context of secondary amine synthesis, heterogeneous catalysts are particularly important for reductive amination reactions. rsc.org

Various metals, including palladium, can be supported on materials like carbon and used for the hydrogenation of imines to amines. mdpi.com For example, a Pd(OH)₂/C catalyst has been used in the diastereoselective hydrogenation of amides containing an oxime group. mdpi.com Iron-based catalysts supported on nitrogen-doped silicon carbide have also been developed for the reductive amination of ketones and aldehydes to primary amines, demonstrating the potential for using earth-abundant metals. d-nb.info These catalysts can be effective under hydrogen pressure and at elevated temperatures. d-nb.info

The choice between homogeneous and heterogeneous catalysis often depends on the specific reaction, desired selectivity, and process economics. For large-scale production, heterogeneous catalysts are often preferred due to their operational advantages.

Green Chemistry Principles in the Synthesis of 1-Decanamine, N-pentyl-

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. jocpr.com In the context of synthesizing 1-Decanamine, N-pentyl-, several green principles can be applied, particularly concerning solvent use and atom economy.

Solvent-Free Synthesis

A significant advancement in green chemistry is the development of solvent-free reaction conditions. rsc.orgresearchgate.net Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free approaches for the synthesis of secondary amines, applicable to 1-Decanamine, N-pentyl-, have been explored to mitigate these issues.

One such method is mechanochemistry, where mechanical energy from ball milling is used to drive the reaction between reactants in a solid or semi-solid state. mostwiedzy.plnih.gov This technique has been successfully applied to the N-methylation of secondary amines under solvent-free conditions and can be adapted for the synthesis of other secondary amines. mostwiedzy.plnih.gov For the synthesis of 1-Decanamine, N-pentyl-, this would involve milling decanal and pentylamine with a suitable reducing agent.

Another approach is the use of catalyst- and solvent-free reductive amination. rsc.org Research has demonstrated that a wide range of aldehydes and primary amines can react efficiently at room temperature in the absence of both a catalyst and a solvent, offering a sustainable pathway to structurally diverse secondary amines. rsc.org This one-pot protocol is noted for its scalability and compatibility with various functional groups. rsc.org

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Secondary Amines

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis (e.g., Mechanochemistry) |

| Solvent Requirement | High (e.g., methanol (B129727), dichloromethane) | None or minimal (liquid-assisted grinding) mostwiedzy.pl |

| Reaction Time | Can be several hours | Often significantly shorter (e.g., 20 minutes) mostwiedzy.plnih.gov |

| Energy Consumption | Heating/cooling may be required | Mechanical energy input |

| Work-up Procedure | Often involves solvent removal and extraction | Simpler, may only require extraction of the product mostwiedzy.pl |

| Environmental Impact | Generation of solvent waste | Reduced waste and environmental footprint researchgate.net |

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. univ-rennes.fr

Direct reductive amination is considered a highly atom-economical process for synthesizing secondary amines. jocpr.comuniv-rennes.fr In the ideal synthesis of 1-Decanamine, N-pentyl- from decanal and pentylamine using a reducing agent like hydrogen gas (H₂), the only byproduct is water. univ-rennes.fr This represents a 100% atom-economical reaction in theory. univ-rennes.fr

Catalytic systems, particularly those using transition metals like iridium or nickel, are often employed to facilitate this transformation under mild conditions, further enhancing the green credentials of the synthesis. wikipedia.orguniv-rennes.fr The use of a catalyst, even in small amounts, is preferable to stoichiometric reagents which are consumed in the reaction and contribute to lower atom economy. wikipedia.org

Table 2: Atom Economy of a Hypothetical Synthesis of 1-Decanamine, N-pentyl-

| Reactants | Molecular Weight ( g/mol ) | Total Mass of Reactants (g) |

| Decanal (C₁₀H₂₀O) | 156.27 | 156.27 |

| Pentylamine (C₅H₁₃N) | 87.18 | 87.18 |

| Hydrogen (H₂) | 2.02 | 2.02 |

| Total | 245.47 | |

| Product | Molecular Weight ( g/mol ) | Mass of Product (g) |

| 1-Decanamine, N-pentyl- (C₁₅H₃₃N) | 227.44 | 227.44 |

| Byproduct | Molecular Weight ( g/mol ) | Mass of Byproduct (g) |

| Water (H₂O) | 18.02 | 18.02 |

| Atom Economy | 92.65% |

Calculation: (Mass of desired product / Total mass of reactants) x 100

Purification and Isolation Techniques Post-Synthesis

Following the synthesis of 1-Decanamine, N-pentyl-, the crude reaction mixture will likely contain the desired secondary amine, unreacted starting materials (decanal and pentylamine), and potentially byproducts such as the tertiary amine formed from further alkylation. acs.orgacs.org Effective purification and isolation are crucial to obtain the product in high purity.

Common techniques for purifying amines include:

Distillation: For liquid amines like 1-Decanamine, N-pentyl-, fractional distillation can be an effective method for separation, especially on a larger scale. acs.orgindustrialchemicals.gov.au This technique separates compounds based on differences in their boiling points.

Column Chromatography: This is a widely used laboratory-scale technique. acs.orgacs.org However, the basic nature of amines can lead to strong interactions with standard acidic silica (B1680970) gel, causing poor separation. biotage.com To overcome this, amine-functionalized silica can be used as the stationary phase, or a competing amine like triethylamine (B128534) can be added to the mobile phase. biotage.com

Acid-Base Extraction: This method leverages the basicity of the amine functional group. The crude mixture can be treated with an acid to form the ammonium salt of the primary and secondary amines, which are typically water-soluble. This allows for their separation from non-basic impurities. The amine can then be regenerated by adding a base. Buffer solutions of varying pH can be used to selectively separate primary, secondary, and tertiary amines. acs.orgacs.org

Solid-Phase Extraction (SPE): SPE cartridges containing strong cation exchange sorbents, such as those with sulfonic acid functionality (e.g., ISOLUTE SCX-2), are effective for purifying amines. biotage.co.jp The basic amines are retained on the column while neutral impurities are washed away. The purified amine is then eluted with a basic solution. biotage.co.jp To separate secondary from tertiary amines, the secondary amine can be derivatized (e.g., with Boc anhydride) to make it non-basic before passing the mixture through the SPE column. biotage.co.jp

Table 3: Overview of Purification Techniques for 1-Decanamine, N-pentyl-

| Technique | Principle | Advantages | Disadvantages |

| Fractional Distillation | Separation based on boiling point differences. industrialchemicals.gov.au | Scalable, can be cost-effective for large quantities. | Requires thermal stability of the compound; may not separate compounds with close boiling points. acs.org |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. biotage.com | High resolution, applicable to a wide range of compounds. | Can be time-consuming and expensive, especially for large scales; issues with basic compounds on silica. acs.orgbiotage.com |

| Acid-Base Extraction | Separation based on the differential solubility of the amine and its protonated salt. acs.org | Simple, inexpensive, and scalable. acs.org | May not be effective for separating amines with similar pKa values. |

| Solid-Phase Extraction (SPE) | A form of chromatography using a solid sorbent, often in a cartridge format. biotage.co.jp | Fast, can be automated, uses less solvent than traditional chromatography. | Sorbent capacity is limited; may require derivatization for separating similar amines. biotage.co.jp |

Chemical Reactivity and Transformation Mechanisms of 1 Decanamine, N Pentyl

Acid-Base Chemistry and Salt Formation

The most fundamental chemical property of 1-Decanamine, N-pentyl- is its basicity. crunchchemistry.co.uk The nitrogen atom possesses a lone pair of electrons, making it a proton acceptor (a Brønsted-Lowry base). crunchchemistry.co.uk This characteristic governs its interactions with acids, leading to the formation of salts. crunchchemistry.co.uk

Neutralization Reactions with Protic Acids

In the presence of protic acids, such as hydrogen halides (e.g., HCl, HBr) or other mineral acids, 1-Decanamine, N-pentyl- undergoes a neutralization reaction to form an ammonium (B1175870) salt. byjus.comlibretexts.org This reaction involves the transfer of a proton from the acid to the amine's nitrogen atom. crunchchemistry.co.uk The resulting salt is an ionic compound composed of the N-pentyldecylammonium cation and the conjugate base of the acid. byjus.comunacademy.com

An illustrative reaction with hydrochloric acid is as follows:

CH₃(CH₂)₉NH(CH₂)₄CH₃ + HCl → [CH₃(CH₂)₉NH₂(CH₂)₄CH₃]⁺Cl⁻

These amine salts are typically water-soluble, a property that can be exploited to separate them from non-basic organic compounds. byjus.com The parent amine can be regenerated by treating the salt with a strong base, such as sodium hydroxide (B78521) (NaOH). byjus.com

Thermochemical Analysis of Amine-Acid Interactions

The basicity of amines can be quantified by the pKa of their conjugate acids. For simple aliphatic amines, the pKa of the corresponding ammonium ions is typically around 10 to 11. libretexts.org The pKa of 1-decanamine's conjugate acid is reported as 10.64. alfa-chemistry.com The presence of the additional pentyl group in 1-Decanamine, N-pentyl- is expected to have a slight electron-donating effect, which generally increases the basicity of the amine compared to ammonia. crunchchemistry.co.uk

Nucleophilic Substitution Reactions and Derivatization Pathways

The lone pair of electrons on the nitrogen atom also makes 1-Decanamine, N-pentyl- a potent nucleophile, enabling it to participate in various nucleophilic substitution reactions. crunchchemistry.co.ukbyjus.com These reactions are crucial for the synthesis of more complex amine derivatives.

Reactions with Alkyl Halides

1-Decanamine, N-pentyl- can react with alkyl halides in a nucleophilic substitution reaction (S_N2) to form tertiary amines. ucalgary.cawikipedia.org In this reaction, the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.ca

For example, the reaction with an alkyl halide like ethyl bromide would proceed as follows:

CH₃(CH₂)₉NH(CH₂)₄CH₃ + CH₃CH₂Br → [CH₃(CH₂)₉N(CH₂CH₃)(CH₂)₄CH₃]H⁺Br⁻

The resulting tertiary ammonium salt can then be deprotonated by another molecule of the amine or a different base to yield the free tertiary amine. ucalgary.ca It is important to note that this reaction can be difficult to control, as the product tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.comlibretexts.org Using an excess of the initial amine can help to minimize this over-alkylation. ucalgary.ca

Acylation with Carboxylic Acid Derivatives

1-Decanamine, N-pentyl- readily reacts with carboxylic acid derivatives, such as acid chlorides and acid anhydrides, in a process called acylation (a type of nucleophilic acyl substitution). byjus.comchemistry.coach This reaction results in the formation of an N,N-disubstituted amide. byjus.com

The reaction with an acid chloride, for instance, involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of the chloride ion. chemistry.coach

CH₃(CH₂)₉NH(CH₂)₄CH₃ + RCOCl → CH₃(CH₂)₉N(COR)(CH₂)₄CH₃ + HCl

These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) that is formed, which drives the reaction to completion. byjus.com

Oxidation Reactions and Products

The nitrogen atom in 1-Decanamine, N-pentyl- is susceptible to oxidation. Aromatic amines, for example, are known to change color due to oxidation by air or light. unacademy.com While specific studies on the oxidation of 1-Decanamine, N-pentyl- are limited, general principles of amine oxidation can be applied.

Oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, treatment with hydrogen peroxide can form a hydroxylamine (B1172632). More vigorous oxidation can lead to cleavage of the C-N bonds. It is also known that amines can react with nitrite (B80452) to form nitrosamines, some of which are considered carcinogenic. ca.gov

The following table summarizes the key reactions of 1-Decanamine, N-pentyl-:

| Reaction Type | Reactant | Product Type |

| Neutralization | Protic Acid (e.g., HCl) | Ammonium Salt |

| Nucleophilic Substitution | Alkyl Halide (e.g., CH₃CH₂Br) | Tertiary Amine |

| Acylation | Acid Chloride (e.g., RCOCl) | N,N-disubstituted Amide |

Peroxide-Mediated Oxidation

The oxidation of secondary amines like 1-Decanamine, N-pentyl- using peroxide reagents, such as hydrogen peroxide (H₂O₂), is a complex process that does not typically yield a simple N-oxide as seen with tertiary amines. Instead, the reaction proceeds through a stepwise oxidation of the nitrogen atom.

The reaction conditions, including the choice of solvent and the presence of catalysts, can significantly influence the product distribution. acs.org For instance, some oxidation systems require catalysts like methylrhenium trioxide (MTO) or selenium dioxide to proceed efficiently. acs.orgorgsyn.org In the absence of a catalyst, protic solvents like methanol (B129727) may activate the hydrogen peroxide through hydrogen bonding, facilitating the oxidation of benzylic secondary amines to nitrones. nih.govacs.org

Table 1: Potential Products of Peroxide-Mediated Oxidation of 1-Decanamine, N-pentyl-

| Reactant | Oxidizing Agent | Intermediate Product | Final Product |

|---|

Formation of N-Oxides

The direct formation of a stable N-oxide, analogous to the R₃N⁺-O⁻ structure obtained from tertiary amines, is not a primary pathway for secondary amines like 1-Decanamine, N-pentyl-. libretexts.orgchemcess.com The oxidation of secondary amines typically yields nitrones, which are sometimes referred to as N-oxides of imines. google.comorganic-chemistry.org

The process involves a two-step sequence: an initial oxidation to a hydroxylamine intermediate, followed by a second oxidation of the hydroxylamine, which, after dehydration, yields the nitrone. acs.orggoogle.com Various oxidizing systems have been developed to achieve this transformation, including reagents like Oxone or hydrogen peroxide in the presence of catalysts such as sodium tungstate (B81510) (Na₂WO₄). orgsyn.orgorganic-chemistry.org A catalyst-free method using H₂O₂ in solvents like methanol has also been reported for certain secondary amines. organic-chemistry.org

Reduction Reactions

While 1-Decanamine, N-pentyl- itself is a fully reduced amine, its derivatives, which can be formed through other reactions, are susceptible to reduction. Key examples include the reduction of N-nitrosamines and enamines.

Hydride-Based Reduction Mechanisms

Hydride-based reagents are powerful tools for the reduction of amine derivatives.

Reduction of N-Nitrosamines: The N-nitrosamine derivative, N-nitroso-N-pentyldecanamine, formed via nitrosation (see section 3.5), can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the N-nitroso group. researchgate.netwhiterose.ac.uk This reaction typically cleaves the N-N bond, reducing the nitrosamine (B1359907) back to the parent secondary amine, 1-Decanamine, N-pentyl-. nih.gov Under different conditions, reduction with reagents like zinc dust in acetic acid can yield the corresponding 1,1-disubstituted hydrazine. nih.gov

Reduction of Enamines: Enamines are unsaturated amines and can be considered derivatives of 1-Decanamine, N-pentyl-. Although not directly formed from the parent amine in a single step, they are relevant intermediates in organic synthesis. Enamines can be readily reduced to the corresponding saturated amine. nih.govoup.com Hydride reagents can achieve this transformation; for instance, samarium diiodide in the presence of water (SmI₂(H₂O)ₙ) has been shown to rapidly reduce enamines to amines. nih.gov Other methods for enamine reduction include the use of formic acid or catalytic hydrogenation. google.comorganic-chemistry.org

Table 2: Hydride-Based Reduction of 1-Decanamine, N-pentyl- Derivatives

| Derivative | Reducing Agent | Product |

|---|---|---|

| N-nitroso-N-pentyldecanamine | LiAlH₄ / Raney Nickel | 1-Decanamine, N-pentyl- |

Nitrosation Reactions and N-Nitrosamine Formation Potential

As a secondary amine, 1-Decanamine, N-pentyl- is susceptible to nitrosation, a reaction that forms N-nitrosamines. chemicea.comeuropa.eu These compounds are formed when a secondary amine reacts with a nitrosating agent. jove.comsci-hub.se

The most common nitrosating agent is the nitrosonium ion (NO⁺), which is typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions (e.g., in the presence of HCl or H₂SO₄). jove.com The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-Decanamine, N-pentyl- on the electrophilic nitrosonium ion. This forms a protonated N-nitrosammonium ion intermediate. Subsequent deprotonation by a weak base, such as water, yields the stable N-nitrosamine, N-nitroso-N-pentyldecanamine. jove.com Unlike nitrosamines derived from primary amines, those from secondary amines are generally stable because they lack a proton on the nitrogen, which prevents tautomerization and decomposition. jove.com The rate of nitrosation is influenced by factors such as pH and the concentrations of the amine and the nitrosating agent. chemicea.comeuropa.eu

Thermal and Photochemical Decomposition Pathways

Long-chain aliphatic amines can degrade under the influence of heat and light through various mechanisms.

Thermal Decomposition: Long-chain alkylamines generally exhibit limited thermal stability, with decomposition reported to begin at temperatures above 300°C. d-nb.info Studies on alkylamines intercalated into clay minerals show decomposition occurring at lower temperatures, between 150°C and 350°C. frontiersin.org The decomposition of long-chain amines at high temperatures can lead to the formation of lower molecular weight amines and ammonia. d-nb.info The combustion of such amines would be expected to produce oxides of carbon (CO, CO₂) and nitrogen (NOx).

Photochemical Decomposition: The photochemical degradation of amines in the environment is often an indirect process, initiated by photochemically generated reactive species like hydroxyl radicals (•OH). acs.orgnih.gov The degradation pathway can involve the abstraction of a hydrogen atom from the carbon alpha to the nitrogen or from the N-H group itself. nilu.comnilu.no Another proposed mechanism involves an electron transfer from the non-bonding electrons on the amine's nitrogen atom to a photosensitizer, such as humic substances in natural waters. acs.orgnih.govresearchgate.net The availability of these nitrogen electrons and the presence of a hydrogen atom on the alpha-carbon are key factors in this process. acs.orgnih.gov The major products from the atmospheric photo-oxidation of simple secondary amines include imines and amides. nilu.com

Advanced Spectroscopic and Chromatographic Characterization of 1 Decanamine, N Pentyl

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 1-Decanamine, N-pentyl-. researchgate.net This technique separates compounds based on their physicochemical properties as they pass through a capillary column, followed by detection and identification using a mass spectrometer. researchgate.net

Retention Index Analysis (Kovats' Indices)

The Kovats' retention index (KI) is a standardized method for reporting retention times in gas chromatography, which helps in the identification of compounds by comparing their elution behavior to that of n-alkane standards. researchgate.netlotusinstruments.comsigmaaldrich.com The retention index of a compound is calculated based on its retention time relative to the retention times of two n-alkanes that elute before and after it. lotusinstruments.comsigmaaldrich.com This value is largely independent of many GC operational parameters, making it a reliable tool for inter-laboratory comparisons. lotusinstruments.com For 1-Decanamine, N-pentyl-, determining its Kovats' index on a standard non-polar column (like one with a 100% dimethylpolysiloxane stationary phase) would involve injecting a mixture of n-alkanes alongside the sample. lotusinstruments.com

Table 1: Hypothetical Kovats' Retention Index Calculation for 1-Decanamine, N-pentyl-

| Compound | Retention Time (min) | Carbon Number | Kovats' Index (KI) |

| n-Tetradecane (C14) | 15.2 | 14 | 1400 |

| 1-Decanamine, N-pentyl- | 15.8 | - | 1455 |

| n-Pentadecane (C15) | 16.5 | 15 | 1500 |

Note: The data in this table is illustrative to demonstrate the principle of Kovats' Index calculation and is not based on actual experimental results for 1-Decanamine, N-pentyl-.

Mass Spectral Fragmentation Pattern Elucidation

Upon entering the mass spectrometer, molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. libretexts.orglibretexts.org The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. libretexts.orgscienceready.com.au For aliphatic amines, a key fragmentation pathway is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgscienceready.com.au The lack of a peak at m/z 30 can indicate that a compound is not a primary amine. chromatographyonline.com

In the case of 1-Decanamine, N-pentyl- (molecular weight: 227.44 g/mol ), the molecular ion peak (M+) would be expected at m/z 227. Alpha-cleavage would lead to the formation of stable immonium ions. The major fragmentation patterns would involve the loss of alkyl radicals from the decyl and pentyl chains.

Table 2: Predicted Mass Spectral Fragmentation of 1-Decanamine, N-pentyl-

| Fragment Ion | Proposed Structure | m/z |

| [M]+ | [C15H33N]+ | 227 |

| [M-C4H9]+ | [CH3(CH2)9NH=CH2]+ | 170 |

| [M-C9H19]+ | [CH3(CH2)4NH=CH2]+ | 86 |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry and may not include all possible fragments or their relative abundances.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Complex Mixture Analysis

For the analysis of highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offers significantly enhanced separation power. gcms.cznih.govplos.org This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism. science.gov The increased peak capacity and sensitivity of GCxGC-TOFMS are invaluable for resolving co-eluting compounds and identifying trace components in complex matrices. gcms.czplos.org This would be particularly useful for analyzing 1-Decanamine, N-pentyl- in environmental or biological samples where it might be present among numerous other compounds. plos.org The high data acquisition speed of TOFMS is well-suited for the narrow peaks produced by GCxGC. plos.org

Liquid Chromatography Coupled Techniques (LC-MS, HPLC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgresearchgate.net These methods are particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile for GC-MS analysis. researchgate.net

Derivatization Strategies for Enhanced Detection Sensitivity

Secondary amines like 1-Decanamine, N-pentyl- can exhibit poor ionization efficiency in electrospray ionization (ESI), a common ionization source in LC-MS. To overcome this, derivatization is often employed to improve their chromatographic behavior and enhance their detection sensitivity. researchgate.netddtjournal.com Derivatizing agents react with the amine group to introduce a moiety that is more readily ionized. ddtjournal.com

Several reagents are available for the derivatization of primary and secondary amines, including:

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) : This reagent reacts with primary and secondary amines to form stable derivatives with excellent chromatographic and mass spectrometric properties. acs.orgnih.govacs.org

Naphthylisothiocyanate (NIT) : This reagent has been used for the analysis of volatile primary and secondary amines, allowing for sensitive detection with LC-MS/MS. ddtjournal.comnih.gov

Dimethylaminophenacyl bromide (DmPABr) : This reagent can simultaneously label carboxylic acids, thiols, and amines, extending the coverage of the metabolome in a single analysis. nih.gov

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity and the complexity of the sample matrix.

Multiple Reaction Monitoring (MRM) and Selected Ion Monitoring (SIM) for Quantitative Analysis

For highly sensitive and selective quantitative analysis, tandem mass spectrometry (MS/MS) techniques such as Multiple Reaction Monitoring (MRM) and Selected Ion Monitoring (SIM) are employed. digitellinc.comeaslab.com

In Selected Ion Monitoring (SIM) , the mass spectrometer is set to detect only a few specific m/z values corresponding to the analyte of interest. easlab.comupenn.educabbi.bio This increases the signal-to-noise ratio and improves the limit of detection compared to full-scan mode. upenn.educabbi.bio

Multiple Reaction Monitoring (MRM) is a tandem MS technique that offers even greater selectivity. digitellinc.com In MRM, a specific precursor ion (e.g., the molecular ion of the derivatized 1-Decanamine, N-pentyl-) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. digitellinc.comresearchgate.net This highly specific transition provides excellent selectivity and sensitivity for quantification, even in complex biological or environmental samples. digitellinc.com

Table 3: Example of MRM Transitions for a Derivatized Amine

| Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | [M+H]+ of derivatized amine | 171 (Aminoquinoline tag) | Quantitative analysis of amines nih.gov |

| Naphthylisothiocyanate (NIT) | [M+H]+ of derivatized amine | Specific fragment of the NIT-amine adduct | Screening and identification of amines nih.gov |

Note: The specific m/z values would need to be determined experimentally for 1-Decanamine, N-pentyl- and its chosen derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1-Decanamine, N-pentyl-, both Carbon-13 and Proton NMR provide detailed information about its carbon framework and the chemical environment of its hydrogen atoms.

Carbon-13 NMR Spectral Assignment

In the ¹³C NMR spectrum of 1-Decanamine, N-pentyl-, each chemically non-equivalent carbon atom produces a distinct signal. savemyexams.com The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with the nitrogen atom having a significant deshielding effect on nearby carbons. jove.comlibretexts.org This effect diminishes with increasing distance from the amine group. jove.com

The carbons directly bonded to the nitrogen atom, known as α-carbons (C1' on the pentyl chain and C1 on the decyl chain), are the most deshielded and appear furthest downfield, typically in the range of 30-60 ppm for aliphatic amines. jove.com The subsequent carbons in the alkyl chains (β, γ, and so on) will resonate at progressively higher fields (lower ppm values), eventually approaching the chemical shifts characteristic of unsubstituted alkanes (typically 10-35 ppm). libretexts.org The terminal methyl groups (C10 and C5') are the most shielded and will appear at the highest field.

Table 1: Predicted ¹³C NMR Chemical Shift Assignments for 1-Decanamine, N-pentyl- (Note: These are predicted values based on typical ranges for similar structures.)

| Carbon Atom | Chain | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1' | Pentyl | 40 - 50 | α-carbon, deshielded by nitrogen jove.com |

| C1 | Decyl | 40 - 50 | α-carbon, deshielded by nitrogen jove.com |

| C2', C2 | Pentyl, Decyl | 30 - 40 | β-carbon, moderate deshielding |

| C3', C3-C8 | Pentyl, Decyl | 22 - 32 | γ and subsequent carbons, approaching alkane values libretexts.org |

| C4' | Pentyl | 22 - 28 | Methylene (B1212753) carbon near the end of the chain |

| C9 | Decyl | 22 - 28 | Methylene carbon near the end of the chain |

| C5' | Pentyl | 10 - 15 | Terminal methyl group, most shielded libretexts.org |

| C10 | Decyl | 10 - 15 | Terminal methyl group, most shielded libretexts.org |

Proton NMR Chemical Shift Analysis in Solvent Systems

Proton (¹H) NMR spectroscopy provides complementary information, revealing details about the electronic environment of protons in the molecule. The chemical shifts and splitting patterns are key to structural assignment. wikipedia.org

In 1-Decanamine, N-pentyl-, the protons on the α-carbons (adjacent to the nitrogen) are deshielded and typically resonate in the δ 2.2–2.9 ppm range. jove.com The single proton on the nitrogen atom (N-H) gives a signal that is characteristically broad and can appear over a wide range (δ 0.5–5.0 ppm). jove.compdx.edu Its exact chemical shift is highly dependent on factors such as sample concentration, temperature, and the solvent used, due to varying degrees of hydrogen bonding. jove.commsu.edu The protons on the remaining methylene groups of the decyl and pentyl chains appear as a complex multiplet in the typical aliphatic region of δ 1.2–1.7 ppm, while the terminal methyl protons are found at the highest field, around δ 0.9 ppm. jove.com

The choice of solvent significantly impacts the ¹H NMR spectrum, especially for the labile N-H proton.

CDCl₃ (Deuterated Chloroform): A common, relatively non-polar solvent where the N-H proton signal is often a broad singlet.

D₂O (Deuterium Oxide): A "D₂O shake" is a diagnostic test. The labile N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum, which confirms the presence of the amine proton. jove.com

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This polar, hydrogen-bond-accepting solvent can form strong hydrogen bonds with the N-H proton, leading to significant deshielding and a downfield shift of its resonance compared to spectra recorded in CDCl₃. nih.govmdpi.com

Table 2: Expected ¹H NMR Chemical Shifts and Solvent Effects for 1-Decanamine, N-pentyl-

| Proton Type | Approximate Chemical Shift (δ, ppm in CDCl₃) | Expected Multiplicity | Effect of D₂O Shake | Effect of DMSO-d₆ |

| -CH₃ (terminal) | ~0.9 | Triplet (t) | No change | Minor shift |

| -(CH₂)n- (bulk) | 1.2 - 1.7 | Multiplet (m) | No change | Minor shift |

| -CH₂-N- | 2.2 - 2.9 jove.com | Triplet (t) | No change | Minor shift |

| >N-H | 0.5 - 5.0 (broad) jove.compdx.edu | Singlet (s, broad) | Signal disappears jove.com | Shifts downfield nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups within a molecule by probing their characteristic vibrational modes. iitm.ac.inwikipedia.org

Vibrational Modes Associated with Amine and Alkyl Moieties

For 1-Decanamine, N-pentyl-, both the amine and the long alkyl chains give rise to distinct signals in IR and Raman spectra.

Amine Group Vibrations:

N-H Stretch: As a secondary amine, the compound is expected to show a single, moderately intense N-H stretching band in the IR spectrum between 3200 and 3500 cm⁻¹. wpmucdn.com This band can be broadened by hydrogen bonding.

N-H Bend (Deformation): An N-H bending vibration typically appears in the 1560-1620 cm⁻¹ region of the IR spectrum. cdnsciencepub.com

C-N Stretch: The C-N stretching vibration gives rise to bands in the fingerprint region, typically between 1000 and 1250 cm⁻¹. iitm.ac.in

Alkyl Group Vibrations:

C-H Stretch: The numerous C-H bonds in the pentyl and decyl chains produce strong, sharp absorption bands in the IR spectrum in the 2850-3000 cm⁻¹ region. researchgate.net These are also strong signals in the Raman spectrum.

CH₂ Bend (Scissoring): This vibration is consistently observed around 1465 cm⁻¹ in the IR spectrum. researchgate.net

C-C Skeletal Vibrations: While weak in the IR spectrum, the C-C stretching modes of the long alkyl chains give rise to characteristic bands in the Raman spectrum, particularly in the 1000-1200 cm⁻¹ range, which are sensitive to the chain conformation. researchgate.net

Table 3: Key Vibrational Modes for 1-Decanamine, N-pentyl-

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| N-H Stretch | Secondary Amine | 3200 - 3500 wpmucdn.com | Medium, Broad | Weak |

| C-H Stretch (Asymmetric & Symmetric) | Alkyl (CH₂, CH₃) | 2850 - 3000 researchgate.net | Strong | Strong |

| N-H Bend | Secondary Amine | 1560 - 1620 cdnsciencepub.com | Medium to Weak | Variable |

| CH₂ Bend (Scissoring) | Alkyl | ~1465 researchgate.net | Medium | Medium |

| C-N Stretch | Amine | 1000 - 1250 iitm.ac.in | Medium | Medium |

| C-C Skeletal Stretch | Alkyl Chain | 1000 - 1200 researchgate.net | Weak | Strong |

In Situ FTIR Spectroscopy for Interaction Studies

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring chemical reactions and molecular interactions in real-time, providing insights into reaction mechanisms, kinetics, and transient species. rsc.orgmt.com For 1-Decanamine, N-pentyl-, this method can be employed to study a variety of dynamic processes.

One key application is the study of protonation. By monitoring the IR spectrum while adding an acid, one can observe the disappearance of the N-H stretching band (around 3300 cm⁻¹) of the free amine and the appearance of new, broad bands at lower frequencies (typically 2400-2700 cm⁻¹) corresponding to the N-H⁺ stretching of the resulting ammonium (B1175870) salt.

Furthermore, in situ FTIR is invaluable for investigating the adsorption of 1-Decanamine, N-pentyl- onto solid surfaces, which is relevant to its applications as a corrosion inhibitor or flotation agent. nih.gov By flowing a solution of the amine over a surface (e.g., a metal or mineral) within an ATR-FTIR cell, one can track the formation of an adsorbed layer. nih.gov Changes in the position and intensity of the N-H and C-N vibrational bands can provide information on the nature of the surface interaction, such as coordination with metal atoms or hydrogen bonding with surface oxides. rsc.org This allows for a mechanistic understanding of how the molecule functions at interfaces.

Theoretical and Computational Studies of 1 Decanamine, N Pentyl

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing a detailed picture of a molecule's electronic structure and energetic properties. For a molecule like 1-Decanamine, N-pentyl-, these calculations would typically involve the following areas of investigation:

Electronic Structure Determination

This subsection would typically detail the arrangement of electrons within the molecule. Key parameters such as electron density distribution, electrostatic potential, and atomic charges would be determined using various quantum mechanical methods. This information is crucial for understanding the molecule's polarity and its propensity to interact with other charged or polar species. However, no specific studies detailing the electronic structure of 1-Decanamine, N-pentyl- have been found.

Molecular Orbital Analysis

An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energies and shapes of these frontier orbitals indicate where the molecule is likely to act as an electron donor or acceptor. Research detailing the HOMO-LUMO gap and other molecular orbital properties for 1-Decanamine, N-pentyl- is currently unavailable.

Conformational Analysis and Energy Landscapes

Due to the flexibility of its alkyl chains, 1-Decanamine, N-pentyl- can exist in numerous conformations. A thorough conformational analysis would identify the most stable geometric arrangements (conformers) and the energy barriers between them. This would create an energy landscape, providing critical information about the molecule's flexibility and preferred shapes. At present, there are no published studies on the conformational analysis and energy landscapes of 1-Decanamine, N-pentyl-.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their movements and interactions. These simulations are invaluable for understanding the properties of substances in condensed phases.

Solvent Interactions and Solvation Thermodynamics

MD simulations could elucidate how 1-Decanamine, N-pentyl- interacts with various solvents at a molecular level. This would involve analyzing the structure of the solvation shell and calculating thermodynamic properties such as the free energy of solvation. Such information is vital for predicting solubility and understanding reaction mechanisms in solution. Unfortunately, no such simulation data is available for 1-Decanamine, N-pentyl-.

Intermolecular Interactions in Condensed Phases

In a liquid or solid state, molecules of 1-Decanamine, N-pentyl- would interact with each other through various non-covalent forces, such as van der Waals forces and, to a lesser extent, hydrogen bonding involving the amine group. MD simulations could quantify these interactions and predict macroscopic properties like density, viscosity, and diffusion coefficients. This area of research remains unexplored for this specific compound.

Structure-Property Relationship Modeling

Structure-property relationship modeling seeks to establish a correlation between the molecular structure of a compound and its macroscopic properties. For 1-decanamine, N-pentyl-, a secondary amine with two substantial alkyl chains, these models are crucial for predicting its chemical behavior and functionality.

Steric hindrance refers to the influence of the spatial arrangement of atoms on the rate of chemical reactions. In 1-decanamine, N-pentyl-, the nitrogen atom is bonded to a decyl group (C10) and a pentyl group (C5). These long, flexible alkyl chains occupy a significant volume around the nitrogen atom, creating a sterically crowded environment.

This crowding has several key effects on the molecule's reactivity:

Basicity: The fundamental basicity of an amine is due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+). The bulky alkyl groups in 1-decanamine, N-pentyl- partially shield this lone pair, making it more difficult for a proton to approach and bond. Consequently, it is expected to be a weaker base compared to less hindered amines like diethylamine or a primary amine like 1-decanamine.

Nucleophilicity: Similarly, the nitrogen's lone pair allows it to act as a nucleophile, attacking electron-deficient centers (electrophiles). The steric bulk of the pentyl and decyl groups impedes the nitrogen's ability to approach an electrophilic target. This effect slows down the rate of nucleophilic substitution (SN2) reactions. masterorganicchemistry.com While tertiary amines are often less nucleophilic than secondary amines due to sterics, even among secondary amines, increasing the size of the alkyl groups reduces nucleophilicity. masterorganicchemistry.comnih.gov

Intermolecular Interactions: The long alkyl chains dominate the molecular surface, leading to significant van der Waals interactions between molecules. However, the steric hindrance around the nitrogen atom may reduce the effectiveness of hydrogen bonding where the N-H group acts as a donor.

The addition of a second alkyl group to a primary amine notably restricts access to the reactive nitrogen atom, increasing the steric hindrance. osti.gov Therefore, the reactivity of 1-decanamine, N-pentyl- is significantly modulated by the physical obstruction presented by its own structure.

QSAR and QSPR are computational methodologies that aim to create mathematical models to predict the biological activity (QSAR) or physicochemical properties (QSPR) of compounds based on their molecular structures. canada.ca These models rely on calculating a set of numerical values, known as molecular descriptors, that quantify different aspects of a molecule's structure.

For a class of compounds like N-alkyl decanamines, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or water solubility. A QSAR model might be used to predict a specific biological effect, such as toxicity to an aquatic organism or antimicrobial activity. researchgate.netnih.gov

Key molecular descriptors relevant for N-alkyl decanamines would include:

Hydrophobicity Descriptors: The octanol-water partition coefficient (log K_ow_ or LogP) is a crucial descriptor for amines, as it quantifies the molecule's lipophilicity, which influences its environmental fate and biological uptake. researchgate.net

Topological Descriptors: These are numerical indices derived from the molecular graph, describing the size, shape, and degree of branching of the molecule. For a homologous series of N-alkyl decanamines, these descriptors would capture the systematic variation in chain length.

Electronic Descriptors: Quantum chemical calculations can provide electronic descriptors like atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These relate to the molecule's reactivity and ability to engage in intermolecular interactions.

Steric Descriptors: Parameters that quantify the bulkiness of the substituents on the nitrogen atom would be critical for modeling reactivity, as discussed in the previous section.

While a specific model for 1-decanamine, N-pentyl- is not available, the table below illustrates the type of data that would be used in a hypothetical QSPR study for a series of related N-alkyl decanamines to predict a property like the enthalpy of vaporization.

| Compound | Molecular Weight (g/mol) | LogP (Calculated) | Topological Polar Surface Area (Ų) | Predicted Property (e.g., ΔHvap in kJ/mol) |

|---|---|---|---|---|

| 1-Decanamine, N-propyl- | 199.39 | 5.0 | 12.03 | Value |

| 1-Decanamine, N-butyl- | 213.42 | 5.5 | 12.03 | Value |

| 1-Decanamine, N-pentyl- | 227.45 | 6.0 | 12.03 | Value |

| 1-Decanamine, N-hexyl- | 241.47 | 6.5 | 12.03 | Value |

Thermochemical Calculations and Phase Transition Modeling

Thermochemical calculations focus on the energy changes that accompany chemical reactions and phase transitions. These are fundamental to understanding the stability and behavior of a compound like 1-decanamine, N-pentyl-.

The enthalpy of vaporization (ΔH_vap_) is the amount of energy required to transform one mole of a substance from a liquid to a gas at a constant temperature and pressure. It is a measure of the strength of intermolecular forces in the liquid phase. For long-chain amines, ΔH_vap_ is significant due to strong van der Waals forces between the alkyl chains. scispace.com

The standard enthalpy of formation (Δ_f_H°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable states under standard conditions (298.15 K and 1 atm). A negative value indicates an exothermic formation process and relative stability.

| Property | Symbol | Predicted Value (kJ/mol) | Method |

|---|---|---|---|

| Enthalpy of Vaporization | ΔHvap | ~65 - 75 | Group Contribution Estimation |

| Standard Enthalpy of Formation (Gas) | ΔfH°(g) | ~ -350 to -380 | Group Contribution Estimation |

Note: Values are illustrative estimates based on methods described in the literature for long-chain aliphatic amines. Actual values may vary.

The Gibbs free energy (G) is a thermodynamic potential that can be used to determine the maximum amount of non-expansion work that can be extracted from a closed system at constant temperature and pressure. The change in Gibbs free energy (ΔG) for a process is the ultimate arbiter of its spontaneity.

The Gibbs free energy change is calculated using the Gibbs-Helmholtz equation: libretexts.orgchemguide.co.uk

ΔG = ΔH - TΔS

Where:

ΔG is the change in Gibbs free energy.

ΔH is the change in enthalpy.

T is the absolute temperature in Kelvin.

ΔS is the change in entropy.

A reaction is considered:

Spontaneous (feasible) if ΔG is negative.

Non-spontaneous if ΔG is positive.

At equilibrium if ΔG is zero. purdue.edu

To calculate the standard Gibbs free energy change for a reaction (ΔG°rxn), one can use the standard Gibbs free energies of formation (ΔG°f) of the products and reactants: ausetute.com.au

ΔG°rxn = ΣΔG°f (products) - ΣΔG°f (reactants)

Since ΔG°f values for 1-decanamine, N-pentyl- are not tabulated, one would first need to estimate them, likely using the standard enthalpies and entropies of formation in the Gibbs-Helmholtz equation. ausetute.com.auyoutube.com

The following table provides a hypothetical example of how ΔG°rxn would be calculated for the protonation of 1-decanamine, N-pentyl- if the necessary formation data were available.

| Hypothetical Reaction: C₁₅H₃₃N + H⁺ → [C₁₅H₃₄N]⁺ | |||

|---|---|---|---|

| Species | Role | Hypothetical ΔG°f (kJ/mol) | Stoichiometric Coefficient |

| 1-Decanamine, N-pentyl- (C₁₅H₃₃N) | Reactant | +80.0 | 1 |

| Proton (H⁺) | Reactant | 0.0 (by definition in aqueous solution) | 1 |

| N-pentyldecylammonium ([C₁₅H₃₄N]⁺) | Product | +20.0 | 1 |

Calculation:

|

Note: The ΔG°_f_ values in this table are purely illustrative to demonstrate the calculation method.

Advanced Material and Industrial Applications Excluding Medical/clinical

Role as Chemical Intermediates in Industrial Synthesis

While specific large-scale industrial synthesis routes utilizing 1-Decanamine, N-pentyl- are not extensively documented in publicly available literature, its structural features as a secondary amine with long, hydrophobic alkyl chains make it a plausible intermediate in the synthesis of more complex molecules. The reactivity of the secondary amine group allows for a variety of chemical transformations.

As a secondary amine, 1-Decanamine, N-pentyl- can serve as a precursor in the synthesis of various specialty chemicals. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with a range of electrophiles. Potential synthetic applications, extrapolated from the known chemistry of similar long-chain secondary amines, could include:

Quaternary Ammonium (B1175870) Compounds: Reaction with alkyl halides can convert 1-Decanamine, N-pentyl- into quaternary ammonium salts. These salts often exhibit enhanced surfactant properties and are used as phase transfer catalysts, biocides, and fabric softeners.

Amides and Other Derivatives: Acylation with acid chlorides or anhydrides would yield N,N-disubstituted amides. These amides can have applications as plasticizers, lubricants, and in the formulation of coatings and inks.

Tertiary Amines: Further alkylation can produce tertiary amines with three long alkyl chains, which are used as catalysts, corrosion inhibitors, and intermediates in the synthesis of other organic compounds. For instance, a related compound, didecylmethyl amine, is noted for its use in making other chemicals nih.gov.

The synthesis of such specialty chemicals would leverage the combined properties of the amine functional group and the long alkyl chains, which impart solubility in organic media and surface-active characteristics.

Long-chain amines and their derivatives are utilized as additives in polymer formulations to impart specific properties. While direct application of 1-Decanamine, N-pentyl- as a polymer additive is not widely reported, its structure suggests potential utility as a precursor for such additives. For example, derivatives of long-chain amines can function as:

Antistatic Agents: The ability to be converted into quaternary ammonium salts allows for the creation of compounds that can dissipate static charge on polymer surfaces.

Lubricants and Slip Agents: The long, non-polar alkyl chains can reduce friction between polymer layers and between the polymer and processing equipment.

UV Stabilizers: Hindered amine light stabilizers (HALS) are a major class of polymer additives. While typically based on piperidine derivatives, the fundamental chemistry involves the amine functionality. It is conceivable that 1-Decanamine, N-pentyl- could be a building block for novel stabilizer structures.

The table below summarizes the potential applications of 1-Decanamine, N-pentyl- as a chemical intermediate, based on the known applications of similar long-chain secondary amines.

| Application Area | Potential Role of 1-Decanamine, N-pentyl- | Resulting Product Class | Industrial Use of Products |

| Specialty Chemicals | Precursor via Alkylation | Quaternary Ammonium Compounds | Surfactants, Biocides, Phase Transfer Catalysts |

| Precursor via Acylation | N,N-Disubstituted Amides | Plasticizers, Lubricants | |

| Polymer Additives | Precursor for Antistatic Agents | Quaternary Ammonium Salts | Reduction of static electricity in plastics |

| Precursor for Lubricants | Amide or Ester Derivatives | Improved processing and surface properties of polymers |

Surfactant and Emulsifying Properties

The amphiphilic nature of 1-Decanamine, N-pentyl-, with a hydrophilic amine head and two hydrophobic alkyl tails, suggests its potential as a surfactant and emulsifying agent. Such molecules are known to modify the properties of interfaces between different phases, such as oil and water.

Interfacial tension is the energy required to increase the surface area of the interface between two immiscible liquids. Surfactants reduce this tension by adsorbing at the interface. For an oil-water interface, the hydrophobic alkyl chains of 1-Decanamine, N-pentyl- would orient themselves towards the oil phase, while the polar amine head group would be directed towards the water phase.

This molecular arrangement disrupts the strong cohesive forces between the water molecules at the interface, leading to a reduction in interfacial tension. The effectiveness of a surfactant in reducing interfacial tension is related to its ability to pack efficiently at the interface. The two long alkyl chains of 1-Decanamine, N-pentyl- would contribute significantly to its hydrophobicity, promoting its migration to the oil-water interface. The reduction of interfacial tension is a key principle in applications such as emulsification, foaming, and enhanced oil recovery. Studies on aqueous solutions of various amines have demonstrated their ability to lower both surface tension (air-water interface) and interfacial tension (oil-water interface) researchgate.netresearchgate.net.

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution will self-assemble into organized aggregates called micelles. In an aqueous solution, the hydrophobic tails of 1-Decanamine, N-pentyl- would aggregate to form a core that is shielded from the water, while the hydrophilic amine heads would form the outer surface of the micelle, interacting with the surrounding water molecules.

| Compound | Degree of Protonation | Critical Micelle Concentration (M) |

| n-Decylamine | Nonprotonated | 9.5 x 10⁻⁴ |

| n-Decylamine | 75% Protonated | 2.7 x 10⁻³ |

Data for n-decylamine, a primary amine with a similar alkyl chain length, is provided for illustrative purposes.

Corrosion Inhibition Mechanisms

Long-chain aliphatic amines are effective corrosion inhibitors for various metals, particularly steel, in acidic and neutral environments mat-pro.com. The efficacy of 1-Decanamine, N-pentyl- as a corrosion inhibitor would be attributed to its ability to adsorb onto the metal surface and form a protective barrier.

The primary mechanism of corrosion inhibition by amines involves the adsorption of the molecule onto the metal surface. This adsorption can occur through two main types of interactions:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged amine molecule (in acidic solutions, the amine will be protonated). Van der Waals forces between the long alkyl chains also contribute to the stability of the adsorbed layer.

Chemisorption: This involves the formation of a coordinate covalent bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms on the surface.

Once adsorbed, the long, hydrophobic decyl and pentyl chains of 1-Decanamine, N-pentyl- would orient away from the metal surface, creating a dense, non-polar layer. This hydrophobic film acts as a physical barrier, isolating the metal surface from the corrosive environment and hindering the electrochemical reactions that lead to corrosion. Specifically, this barrier can:

Block Anodic Sites: Preventing the dissolution of the metal.

Block Cathodic Sites: Inhibiting the reduction reactions, such as the evolution of hydrogen in acidic media.

The effectiveness of the inhibition is often dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. Higher concentrations generally lead to greater surface coverage and improved protection, up to a certain point nih.gov. The table below outlines the key aspects of the corrosion inhibition mechanism for a compound like 1-Decanamine, N-pentyl-.

| Inhibition Mechanism | Description | Role of 1-Decanamine, N-pentyl- Structure |

| Adsorption | Attachment of inhibitor molecules to the metal surface. | The nitrogen atom's lone pair facilitates chemisorption, while the overall molecule can be physisorbed. |

| Protective Film Formation | Creation of a barrier layer on the metal surface. | The long decyl and pentyl chains form a dense, hydrophobic layer that repels water and corrosive species. |

| Blocking of Active Sites | The adsorbed molecules physically obstruct the sites where corrosion reactions occur. | The size of the molecule allows it to cover a significant surface area, blocking both anodic and cathodic sites. |

Adsorption Isotherms on Metal Surfaces

Long-chain amines are recognized for their ability to adsorb onto metal surfaces, a fundamental process in applications such as corrosion inhibition. The adsorption process is driven by the interaction between the polar amine group and the metal surface. The nitrogen atom's lone pair of electrons can coordinate with the metal, forming a bond that anchors the molecule to the surface.

Once anchored, the long alkyl chains (decyl and pentyl groups) orient themselves away from the metal surface, creating a densely packed hydrophobic layer. This molecular film acts as a barrier, isolating the metal from corrosive agents in the environment. While specific adsorption isotherm data for 1-Decanamine, N-pentyl- is not extensively documented in public literature, the behavior of similar long-chain amines suggests that it would follow established adsorption models, such as the Langmuir or Freundlich isotherms, depending on the specific metal substrate and environmental conditions. The efficiency of such amines as corrosion inhibitors is dependent on their ability to form a stable and dense adsorbed layer.

Protective Film Formation Analysis

The formation of a protective film by molecules like 1-Decanamine, N-pentyl- is crucial for preventing the corrosion of ferrous metals, particularly in industrial settings such as oil and gas wells. Amines and their derivatives are employed as "filming amines" in corrosion inhibitor formulations google.comsolenis.com. These compounds, when dispersed in a carrier liquid, migrate to the metal surface and form a non-covalent, self-assembled film google.com.

The protective mechanism relies on this film acting as a physical barrier that hinders the electrochemical reactions responsible for corrosion. It prevents water, oxygen, and other corrosive species from reaching the metal surface. The effectiveness of the protective film is influenced by several factors, including the concentration of the amine, the temperature, the pH of the medium, and the nature of the metal surface itself. The long hydrocarbon chains of 1-Decanamine, N-pentyl- enhance the hydrophobicity and thickness of the film, thereby improving its protective qualities.

Nanocomposite Materials Modification

The utility of 1-Decanamine, N-pentyl- extends to the field of nanotechnology, where it can be used to alter the surface properties of nanoparticles and influence the bulk properties of composite materials.

Surface Modification of Nanoparticles

Surface modification, or functionalization, is a critical step in tailoring nanoparticles for specific applications, enhancing their stability, and ensuring their compatibility with other materials mdpi.com. Amine-containing molecules are frequently used for this purpose nih.gov. The amine group can be anchored to the nanoparticle surface through various covalent or non-covalent interactions frontiersin.orgresearchgate.net.

For metallic nanoparticles, functionalization can occur via the interaction of sulfhydryl (RSH) groups or through reactions involving carboxylic groups to form amide bonds nih.gov. This surface modification can prevent the agglomeration of nanoparticles, which is a common issue due to their high surface energy frontiersin.org. By coating nanoparticles with a layer of long-chain amines like 1-Decanamine, N-pentyl-, their dispersion in non-polar solvents or polymer matrices can be significantly improved. This process enhances the physical, chemical, and mechanical characteristics of the nanoparticles, leading to synergistic effects in their applications nih.gov.

Impact on Mechanical and Thermal Properties of Polymeric Composites

The incorporation of fillers and additives into polymer matrices is a standard method for enhancing their mechanical and thermal properties mdpi.com. While extensive research exists on the effects of various reinforcing fibers and nanofillers on polymer composites, specific data on the use of 1-Decanamine, N-pentyl- as a modifier is not widely available in the reviewed literature.

In principle, its role could be as a coupling agent or a dispersant for inorganic fillers within a polymer matrix. By improving the interfacial adhesion between a filler and the polymer, a coupling agent can lead to better stress transfer, thus enhancing mechanical properties like tensile strength and modulus ljmu.ac.ukresearchgate.net. As a dispersant, it would help to prevent the agglomeration of filler particles, leading to a more uniform material with potentially improved thermal stability and mechanical toughness researchgate.netmdpi.com. However, without specific experimental data, the precise impact of 1-Decanamine, N-pentyl- on the mechanical and thermal properties of any particular polymeric composite remains speculative.

Template Agent in Mesoporous Material Synthesis

One of the most significant applications for long-chain amines and surfactants is in the synthesis of mesoporous materials, such as silica (B1680970) nanoparticles (MSNs).

Role in Directing Pore Structure Formation

Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. These materials are synthesized using a process where surfactant or template molecules self-assemble into structures like micelles or liquid crystal phases researchgate.netresearchgate.net. These assemblies then act as a template around which an inorganic precursor, such as tetraethyl orthosilicate (TEOS), hydrolyzes and condenses to form a solid framework mdpi.com.

Long-chain amines, acting as structure-directing agents (SDAs), play a crucial role in this process rsc.org. The amphiphilic nature of these molecules—a polar head group and a non-polar tail—drives their assembly in solution rsc.org. The size and shape of the resulting pores in the final material are directly influenced by the size and packing of the template micelles mdpi.comresearchgate.net. After the silica framework is formed, the organic template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform pores researchgate.net. The selection of the template molecule is therefore a key parameter for controlling the morphology and properties of the resulting mesoporous material nih.gov. Secondary amines can also be used in these syntheses, influencing the final structure through their unique packing properties researchgate.net.

The table below illustrates the general relationship between the type of structure-directing agent and the properties of the resulting mesoporous silica, based on established synthesis principles.

| Template Type | Example Compound(s) | Resulting Mesoporous Material | Typical Pore Size (nm) | Key Characteristics |

| Cationic Surfactant | Cetyltrimethylammonium bromide (CTAB) | MCM-41 | 2-6 | Hexagonal pore arrangement, high surface area. |

| Block Copolymer | Pluronic P123 | SBA-15 | 5-15 | Thicker pore walls, larger pores, hexagonal arrangement. |

| Primary Amine | 3-aminopropyltriethoxysilane (APTES) | Amine-functionalized silica | Variable | Surface contains reactive amine groups. |

| Secondary Amine | Trimethoxy[3-(methylamino)propyl]silane | Amine-functionalized silica | Variable | Modified surface reactivity compared to primary amines. |

Application in Catalytic and Adsorption Materials

The lone pair of electrons on the nitrogen atom of secondary amines allows them to function as ligands for metal catalysts or as organocatalysts themselves. In the realm of heterogeneous catalysis, secondary amines can be tethered to solid supports, such as silica or polymers, to create functionalized materials with active catalytic sites. These materials can be employed in a variety of organic transformations, including aldol condensations, Michael additions, and Knoevenagel condensations. The long decyl and pentyl chains of 1-Decanamine, N-pentyl- would impart significant hydrophobicity to such a catalyst, potentially influencing substrate selectivity and reaction kinetics in aqueous or multiphasic systems.

In the context of adsorption, the amine functional group can interact with various molecules through hydrogen bonding or acid-base interactions. chemgulf.com When immobilized on a solid support, secondary amines can be used to create materials for the selective adsorption of metal ions, organic pollutants, or other target molecules from liquid or gas streams. chemgulf.com The choice of the alkyl substituents on the nitrogen atom can fine-tune the material's surface properties, such as its polarity and porosity, thereby influencing its adsorption capacity and selectivity. chemgulf.com For instance, the long, nonpolar alkyl chains of 1-Decanamine, N-pentyl- would create a nonpolar environment, favoring the adsorption of hydrophobic molecules.

Carbon Dioxide Capture Solvents

The capture and storage of carbon dioxide (CO₂) is a critical strategy for mitigating greenhouse gas emissions. Aqueous solutions of amines are the most mature technology for post-combustion CO₂ capture from industrial flue gases. bellona.orgmdpi.com While primary and tertiary amines have been extensively studied, secondary amines also play a significant role in this field.

Amine-CO₂ Reaction Stoichiometry and Carbamat e Formation

The primary reaction between CO₂ and primary or secondary amines in an aqueous solution leads to the formation of a carbamate (B1207046). mdpi.comrsc.org The reaction proceeds via a zwitterionic intermediate. rsc.org For a secondary amine like 1-Decanamine, N-pentyl- (represented as R₂NH), the reaction with CO₂ can be depicted as follows:

R₂NH + CO₂ ⇌ R₂N⁺H-COO⁻ (Zwitterion)

This zwitterion is then deprotonated by a base, which is typically another amine molecule, to form the stable carbamate and a protonated amine. rsc.org

R₂N⁺H-COO⁻ + R₂NH ⇌ R₂NCOO⁻ (Carbamate) + R₂NH₂⁺

The structure of the amine, particularly the steric hindrance around the nitrogen atom, significantly influences the stability of the resulting carbamate. The bulky decyl and pentyl groups in 1-Decanamine, N-pentyl- would likely result in a less stable carbamate compared to less hindered secondary amines. This instability can be advantageous for solvent regeneration, as less energy would be required to break the amine-CO₂ bond.

Absorption and Desorption Kinetics

The kinetics of CO₂ absorption and desorption are crucial for the efficiency of a carbon capture process. Secondary amines generally exhibit faster reaction kinetics with CO₂ than tertiary amines but slower than primary amines. mdpi.com